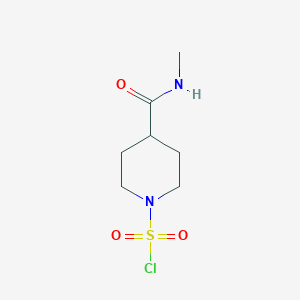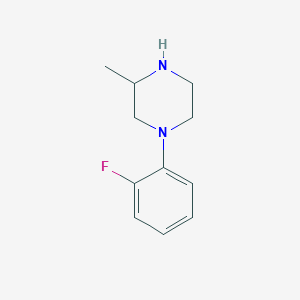
1-(2-フルオロフェニル)-3-メチルピペラジン
説明
“1-(2-Fluorophenyl)-3-methylpiperazine” is a laboratory chemical . It is also known as “(2-Fluorophenyl)piperazine” and has a CAS number of 1011-15-0 .
Synthesis Analysis
The synthesis of similar compounds like 1-(3-chlorophenyl)piperazine (mCPP) involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorophenyl)-3-methylpiperazine” include a density of 1.1±0.1 g/cm3, boiling point of 283.8±25.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .
科学的研究の応用
1-(2-フルオロフェニル)ピラゾールの合成
化合物「1-(2-フルオロフェニル)-3-メチルピペラジン」は、1-(2-フルオロフェニル)ピラゾールの合成に使用できます . これは、ジメチルアセチレンジカルボン酸 (DMAD) を活性化双極子求核剤として用いた、1,3-双極子環状付加反応によって達成されます . このプロセスは、有機化学のより広い分野の一部であり、特に複素環化合物の合成に焦点を当てています .
1H-ピラゾロ[3,4-b]ピリジンの合成
「1-(2-フルオロフェニル)-3-メチルピペラジン」のもう1つの用途は、1H-ピラゾロ[3,4-b]ピリジンの合成です . これらの化合物は、ピラゾール環とピリジン環が融合してできるピラゾロピリジンファミリーの一部です . これらの化合物の合成は、多くの場合、事前に形成されたピラゾールまたはピリジンから始まります .
解離作用を持つ研究化学物質
化合物「1-(2-フルオロフェニル)-3-メチルピペラジン」は、ユーザーが解離作用があると報告している研究化学物質として特定されています . これらの物質のいくつかはNMDA受容体アンタゴニストとして機能し、レクリエーション目的でこれらの物質を使用する人々に解離作用を引き起こします .
Safety and Hazards
生化学分析
Biochemical Properties
1-(2-Fluorophenyl)-3-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, 1-(2-Fluorophenyl)-3-methylpiperazine has been found to bind to certain receptors, such as serotonin receptors, influencing neurotransmitter activity and signaling pathways .
Cellular Effects
The effects of 1-(2-Fluorophenyl)-3-methylpiperazine on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Fluorophenyl)-3-methylpiperazine can affect the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. These changes can result in altered gene expression and metabolic activity, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)-3-methylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. By binding to these receptors, 1-(2-Fluorophenyl)-3-methylpiperazine can either activate or inhibit downstream signaling pathways, leading to various physiological effects. Additionally, this compound can interact with enzymes, such as cytochrome P450 enzymes, altering their activity and affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)-3-methylpiperazine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 1-(2-Fluorophenyl)-3-methylpiperazine has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)-3-methylpiperazine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant physiological changes occur. Additionally, high doses of 1-(2-Fluorophenyl)-3-methylpiperazine can result in toxic effects, including liver damage and neurological impairments .
Metabolic Pathways
1-(2-Fluorophenyl)-3-methylpiperazine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that can be further processed or excreted. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of 1-(2-Fluorophenyl)-3-methylpiperazine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as equilibrative nucleoside transporters (ENTs). Once inside the cell, 1-(2-Fluorophenyl)-3-methylpiperazine can bind to various proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)-3-methylpiperazine can influence its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. The presence of targeting signals or post-translational modifications can direct 1-(2-Fluorophenyl)-3-methylpiperazine to specific organelles, where it can exert its effects. For example, localization in the nucleus can impact gene expression, while localization in the cytoplasm can affect metabolic processes .
特性
IUPAC Name |
1-(2-fluorophenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILRJMLNCMWXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


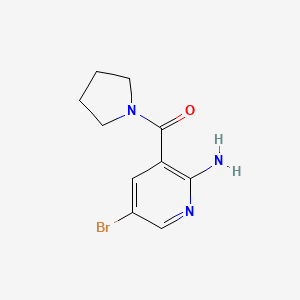
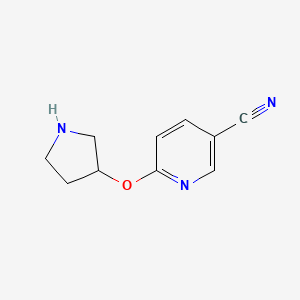
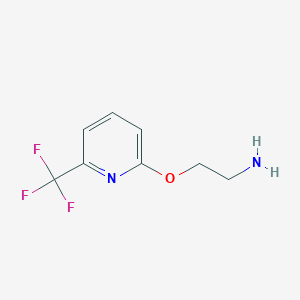
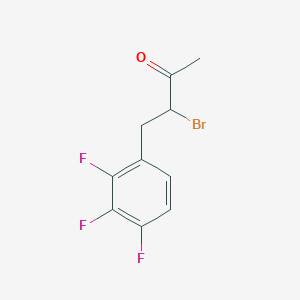
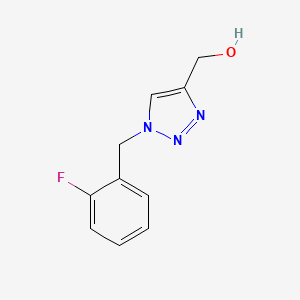



![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)



![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)
